1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODENSRVZLGFMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of the indole compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines. For this compound, hydrolysis produces:
-
4-Chloroaniline
-
2-(1H-Indol-3-yl)ethylamine
Experimental Conditions (from):
-
Acidic Hydrolysis : Performed with HCl (1–3 M) at 80–100°C for 4–8 hours.
-
Basic Hydrolysis : NaOH (2–5 M) at reflux temperatures (100–120°C) for 6–12 hours.
Kinetics :
Reaction rates depend on substituents and reaction media. Electron-withdrawing groups (e.g., 4-chlorophenyl) accelerate hydrolysis by stabilizing transition states.
Condensation Reactions
The urea group can participate in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff base derivatives. While not explicitly documented for this compound, analogous ureas undergo this reaction via:
Key Factors :
-
Catalyzed by Lewis acids (e.g., ZnCl₂).
-
Requires anhydrous conditions.
Interactions with Amines
The urea moiety reacts with primary or secondary amines to form substituted ureas or thioureas. A general protocol involves:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| R-NH₂ | DCM, DABCO, RT, 12–24 hrs | N-Alkyl/N-aryl substituted urea | 70–90% |
Example: Reaction with methylamine generates 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]-1-methylurea .
Oxidation of Indole Moiety
The indole ring is susceptible to oxidation, forming oxindole or isatin derivatives under strong oxidizing agents (e.g., KMnO₄, CrO₃).
Proposed Pathway :
-
Epoxidation at the C2–C3 position of indole.
-
Ring opening to form oxindole.
Conditions :
-
Oxidizing agent: KMnO₄ in acidic medium (H₂SO₄).
-
Temperature: 0–5°C (to prevent over-oxidation).
Electrophilic Substitution
The indole and chlorophenyl groups undergo electrophilic substitution:
| Reaction Type | Site of Substitution | Reagents | Products |
|---|---|---|---|
| Nitration | Indole (C5) | HNO₃, H₂SO₄, 0°C | 5-Nitroindole derivative |
| Halogenation | Chlorophenyl (C3) | Cl₂, FeCl₃, 40°C | 3,4-Dichlorophenyl urea |
Note : Steric hindrance from the urea group directs substitution to less hindered positions .
Structural Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with primary degradation products including:
-
Chlorobenzene
-
Indole fragments
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Ammonia
Mechanism :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea exhibit anticancer properties. For instance, derivatives of thiourea have shown promising results against various cancer cell lines:
- Case Study : A study found that thiourea derivatives demonstrated IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . This suggests that the indole structure may enhance the anticancer efficacy of related compounds.
Antibacterial Properties
The compound also exhibits antibacterial activity. A review highlighted that certain thiourea derivatives showed effective inhibition against bacteria such as E. faecalis and P. aeruginosa:
- Data Table : Antibacterial Activity of Thiourea Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 55 | 19 |
This table illustrates the comparative potency of various compounds against specific bacterial strains, indicating the potential for developing new antibacterial agents based on this structure .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that they could be beneficial in treating inflammatory diseases:
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Physicochemical Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Antifungal Activity: Chlorophenyl-substituted azetidinone ureas () show potency against C. albicans (MIC = 62.5 µg/mL), likely due to chloro-group electronegativity enhancing target binding .
- Antiviral Activity : Thiourea analogs like 1-(4-fluorophenyl)-3-[2-(indol-3-yl)ethyl]thiourea () exhibit strong anti-HIV activity (EC₅₀ = 5.45 µg/mL), attributed to fluorine’s electronegativity and thiourea’s H-bonding .
- Enzyme Inhibition : Dichlorophenyl-urea derivatives () show weaker inhibition (IC₅₀ = 36,000 nM), highlighting the importance of substituent positioning and backbone modifications.
Structure-Activity Relationship (SAR) Insights
Indole Modifications :
- Fluorination at the indole 5-position () improves metabolic stability without significantly altering steric bulk .
- Thiourea substitution (Evidences 8, 13) enhances interactions with residues like Lys101 in HIV-1 reverse transcriptase via stronger H-bonding .
Aromatic Ring Substitutions: Para-chloro groups (Evidences 1, 17) enhance lipophilicity and target affinity, while meta-substitutions () may reduce steric hindrance .
Biological Activity
1-(4-Chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, a compound with the molecular formula C17H16ClN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a chlorophenyl group and an indole moiety, contributing to its biological activity. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.78 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound exhibits significant antiproliferative effects against various cancer cell lines.
Case Studies
- In Vitro Studies : The compound was tested against several cancer cell lines, demonstrating an IC50 value of 36 µM against aspartate aminotransferase (AST), indicating moderate potency in inhibiting cell growth .
- Mechanism of Action : Research indicates that indole derivatives can induce apoptosis and inhibit tubulin polymerization, crucial for cancer cell division. For instance, related compounds have shown IC50 values ranging from 7 to 20 µM against breast cancer cells .
Summary of Antibacterial Activity
- Minimum Inhibitory Concentration (MIC) : Indole-based ureas have shown MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and P. aeruginosa .
- Comparative Efficacy : When compared to standard antibiotics, these compounds exhibited comparable inhibition zones, suggesting potential as alternative antibacterial agents.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly in the context of cancer treatment.
Enzyme Inhibition Data
| Compound | IC50 (µM) |
|---|---|
| This compound | 36 |
| 4-Methyl-N-phenylpiperazine-1-carboxamide | >100 |
The data indicates that while this compound has a moderate inhibitory effect on certain enzymes, further optimization may enhance its efficacy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea?
Methodological Answer: The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or using carbodiimide-mediated reactions. For example, a refluxing acetonitrile system with DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst at 65°C for 1 hour has been effective for analogous urea compounds . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.
- Temperature : Reflux conditions (65–80°C) improve reaction kinetics.
- Catalyst : DABCO accelerates urea formation by activating intermediates.
Example Protocol :
Dissolve 4-chlorophenyl isocyanate and 2-(1H-indol-3-yl)ethylamine in acetonitrile.
Add DABCO (10 mol%) and heat at 65°C under nitrogen for 2–4 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the urea linkage and substituent positions. The indole NH proton typically appears as a broad singlet at δ 10–12 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, R factor <0.07) resolve bond lengths and angles, as demonstrated for structurally similar urea derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~354.1 Da).
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this urea derivative in enzyme inhibition studies?
Methodological Answer:
- Substituent Variation : Modify the 4-chlorophenyl or indole-ethyl groups to assess steric/electronic effects. For example, replacing chlorine with fluorophenyl groups alters binding affinity in serine protease inhibition models .
- Docking Studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., proteases). Align results with kinetic assays (IC measurements).
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (urea NH) and aromatic π-π interactions using comparative SAR of related ureas .
Q. What crystallographic strategies are recommended to resolve conformational flexibility in the urea backbone?
Methodological Answer:
- Co-crystallization : Co-crystallize with a stabilizing agent (e.g., polyethylene glycol) to reduce disorder.
- Low-Temperature Data Collection : Collect data at 100 K to minimize thermal motion artifacts, as applied in analogous urea crystal studies (mean C–C bond deviation: 0.005 Å) .
- Density Functional Theory (DFT) : Compare experimental bond angles/torsions with computational models to validate conformational stability.
Q. How should researchers address contradictory data in reaction yields or bioactivity profiles?
Methodological Answer:
- Reaction Parameter Screening : Systematically vary solvents (e.g., DCM vs. ethanol), temperatures, and catalysts to identify reproducibility issues. Evidence suggests that minor changes in substituent electronic effects (e.g., methyl vs. trifluoromethyl groups) can drastically alter yields .
- Bioassay Validation : Replicate enzyme inhibition assays under standardized conditions (pH 7.4, 25°C) and use positive controls (e.g., known urea-based inhibitors) to rule out assay-specific artifacts .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (clogP ~3.2), solubility (LogS ~-4.5), and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Simulate binding to serum albumin (PDB: 1H9Z) to predict plasma half-life.
- Metabolic Stability : Apply cytochrome P450 docking models to identify potential oxidation sites (e.g., indole C-2 position) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
